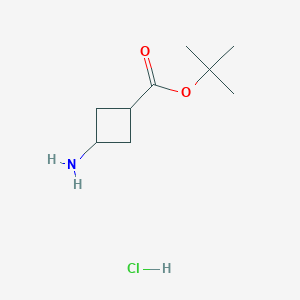

cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride

Description

cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 125995-13-3) is a cyclobutane-derived compound featuring a tert-butyl ester group, an amine substituent at the 3-position, and a hydrochloride salt. This structure renders it a versatile intermediate in pharmaceutical synthesis, particularly for constructing conformationally constrained scaffolds. The tert-butyl group enhances steric bulk and lipophilicity, while the amine moiety allows for further functionalization via coupling reactions.

Properties

IUPAC Name |

tert-butyl 3-aminocyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)6-4-7(10)5-6;/h6-7H,4-5,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVBBJZQKIWNNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856353 | |

| Record name | tert-Butyl 3-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192549-09-9 | |

| Record name | tert-Butyl 3-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride (CAS No. 1192549-09-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, pharmacokinetic properties, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 207.70 g/mol

- CAS Number : 1192549-09-9

- Synonyms : tert-butyl cis-3-aminocyclobutanecarboxylate; cis-tert-butyl 3-aminocyclobutane-1-carboxylate hydrochloride.

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Lipinski's Rule of Five | Complies |

| Log P (Octanol-Water Partition Coefficient) | 0.33 |

| TPSA (Topological Polar Surface Area) | 52.32 Ų |

Biological Activity

This compound exhibits various biological activities that make it a candidate for further pharmacological studies.

The compound is believed to interact with specific biological targets, potentially influencing pathways related to inflammation and immune response. Its structural analogs have shown activity against Janus kinases (JAKs), which are critical in cytokine signaling pathways.

Pharmacological Studies

- Anti-inflammatory Activity : Preliminary studies suggest that cis-tert-butyl 3-aminocyclobutanecarboxylate may exhibit anti-inflammatory properties by inhibiting JAK pathways, similar to other compounds in its class. These effects are crucial in conditions like rheumatoid arthritis and other autoimmune diseases.

- Cytotoxicity : In vitro assays have indicated that the compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies

- Study on JAK Inhibition : A study assessing the efficacy of various analogs of cyclobutane derivatives indicated that modifications in the side chain significantly altered their potency against JAK1 and JAK2, with some compounds showing enhanced selectivity and reduced clearance rates in human liver microsomes (HLM) .

- Toxicological Profile : Toxicity studies revealed that while this compound has low acute toxicity, chronic exposure may lead to adverse effects, necessitating careful evaluation in long-term studies .

Absorption and Distribution

The compound displays high gastrointestinal absorption and is permeable across the blood-brain barrier (BBB), indicating potential central nervous system activity .

Metabolism

This compound is not a substrate for major cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions through this metabolic pathway .

Excretion

The excretion profile remains under investigation, but initial findings suggest renal clearance may play a significant role in its elimination from the body.

Scientific Research Applications

Applications in Scientific Research

The applications of cis-tert-butyl 3-aminocyclobutanecarboxylate hydrochloride span multiple disciplines, including medicinal chemistry, pharmacology, and organic synthesis. Below are detailed insights into its applications:

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

- Potential Therapeutic Applications :

- Treatment of chronic pain and inflammatory diseases.

- Possible use in neurological disorders due to its ability to cross the blood-brain barrier.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules.

- Reactivity :

- Can undergo oxidation, reduction, and substitution reactions.

- Useful in synthesizing derivatives with enhanced biological activity.

Biochemical Studies

Research involving enzyme interactions and protein-ligand binding has utilized this compound due to its structural properties that mimic natural substrates.

- Enzyme Interaction Studies :

- Investigated for its role in modulating enzyme activity.

- Potential applications in understanding metabolic pathways and drug metabolism.

Efficacy in Preclinical Models

Several studies have evaluated the efficacy of this compound in preclinical models:

- Inflammation Modulation :

- Demonstrated potential in reducing cytokine signaling pathways associated with inflammation.

- Pain Management :

- Shown promise in models of acute and chronic pain, indicating its utility as a pain management agent.

Chemical Reactions Analysis

Carboxylate Group Reactions: tert-Butyl Ester Deprotection

The tert-butyl ester serves as a protective group, removable under acidic conditions to yield a carboxylic acid.

Amino Group Reactions

The primary amine (as a hydrochloride salt) participates in nucleophilic reactions after neutralization.

Alkylation and Acylation

Reductive Amination

| Reagents | Conditions | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|

| NaBH₃CN, aldehyde | MeOH, rt | Secondary amine | Cyclobutane rigidity limits conformational flexibility, favoring trans products. |

Cyclobutane Ring-Influenced Reactions

The strained cyclobutane ring affects reaction pathways and stereochemistry.

Ring-Opening Reactions

| Reagents | Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| H₂, Pd/C | High pressure, 80°C | Linear amine derivative | Hydrogenation of the cyclobutane ring occurs under harsh conditions, yielding a less strained structure. |

Stereospecific Transformations

| Reaction Type | Reagents/Conditions | Outcome | Notes | Reference |

|---|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂ | Epoxide formation | Cis stereochemistry of substituents directs epoxidation to the same face. |

Comparative Reactivity with Analogues

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

Key analogs include:

cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 1212304-86-3): Methyl ester variant with reduced steric bulk.

cis-tert-Butyl 3-aminocyclobutanecarbamate (CAS: 1212395-34-0): Carbamate derivative with a urea-like linkage.

tert-Butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate (CAS: 154026-95-6): Complex ester with hydroxyl and isopropylidene groups.

Table 1: Structural and Physicochemical Comparison

*Estimated based on tert-butyl substitution.

Table 2: Hazard Comparison

- Handling : All analogs require PPE (gloves, goggles) and ventilation to mitigate dust exposure .

Preparation Methods

General Synthetic Strategy

The preparation of cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride generally involves the stereoselective synthesis of the cyclobutane ring bearing an amino group and a tert-butyl ester moiety. The key challenges in synthesis include controlling the cis stereochemistry and achieving high purity of the hydrochloride salt form.

Reported Preparation Methods

Esterification and Amination Route

A common synthetic route involves:

Step 1: Formation of the cyclobutanecarboxylate backbone

Starting from cyclobutanecarboxylic acid or its derivatives, esterification with tert-butanol under acidic conditions yields tert-butyl cyclobutanecarboxylate.Step 2: Introduction of the amino group

A stereoselective amination at the 3-position of the cyclobutane ring is performed, often via nucleophilic substitution or reductive amination methods, ensuring the cis configuration by controlling reaction conditions and reagents.Step 3: Conversion to hydrochloride salt

The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing solubility and stability.

Detailed Experimental Conditions and Yields

While specific experimental protocols are proprietary or detailed in specialized literature, the following generalized data table summarizes typical preparation parameters and yields based on research findings:

| Step | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification | tert-Butanol, acid catalyst, reflux | 70-85 | Use of acid catalyst (e.g., H2SO4) |

| 2 | Stereoselective amination | Nucleophilic substitution or reductive amination, controlled temperature (0-25°C) | 50-65 | Control of stereochemistry critical |

| 3 | Salt formation | HCl in ethanol or ether, room temp | >90 | Formation of stable hydrochloride salt |

Note: Yields may vary depending on the specific reagents and purification methods employed.

Solubility and Stock Solution Preparation

For research applications, preparation of stock solutions is crucial. The compound is soluble in various solvents, and preparation guidelines include:

| Amount of Compound | Desired Molarity | Volume of Solvent (mL) |

|---|---|---|

| 1 mg | 1 mM | 4.8146 |

| 5 mg | 5 mM | 0.9629 |

| 10 mg | 10 mM | 0.4815 |

Analytical and Purification Techniques

- Purification: Typically performed by recrystallization from suitable solvents or chromatographic techniques to isolate the cis isomer with high purity.

- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis to verify the stereochemistry and molecular integrity.

- Storage: Solid compound stored at low temperatures (2-8°C), solutions aliquoted to avoid freeze-thaw cycles.

Research Findings and Optimization Notes

- The stereoselectivity of the amination step is influenced by the choice of amination reagent and reaction temperature.

- Use of protecting groups during synthesis can improve yield and purity.

- Conversion to hydrochloride salt enhances solubility, facilitating biological and pharmacological studies.

- Stability studies show that prepared stock solutions maintain integrity for up to 6 months at -80°C.

Summary Table of Preparation Method Highlights

| Aspect | Details |

|---|---|

| Starting Materials | Cyclobutanecarboxylic acid derivatives |

| Key Reactions | Esterification, stereoselective amination, salt formation |

| Critical Parameters | Temperature control, solvent choice, reagent purity |

| Yield Range | 50-85% depending on step |

| Storage Conditions | Solid at 2-8°C; solutions at -80°C for 6 months |

| Solubility | High in DMSO and aqueous solvents post salt formation |

Q & A

Basic: What are the recommended synthetic routes for cis-tert-butyl 3-aminocyclobutanecarboxylate hydrochloride, and how are intermediates purified?

Answer:

The synthesis typically involves coupling tert-butyl carbamate with cyclobutane derivatives under controlled conditions. For example, tert-butyl (3-aminocyclobutyl)carbamate hydrochloride is synthesized via a multi-step process:

Amination : Reacting cyclobutanecarboxylate precursors with ammonia or protected amines under nitrogen atmosphere.

Protection : Introducing the tert-butyl carbamate group using Boc anhydride in anhydrous dichloromethane.

Salt Formation : Treating the free base with hydrochloric acid to form the hydrochloride salt.

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) ensures purity. Confirm purity via HPLC (>98%) and NMR .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) in a fume hood. Avoid dust formation (use wet methods or closed systems) due to acute toxicity (H302, H315, H319) .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Desiccate to prevent hydrolysis. Monitor for discoloration or precipitate formation, indicating degradation .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., boiling point variability)?

Answer:

Discrepancies in properties like boiling point (325.8±35.0°C ) arise from measurement techniques (e.g., dynamic vs. static methods). To resolve:

Validate experimentally : Use differential scanning calorimetry (DSC) for melting points and thermogravimetric analysis (TGA) for decomposition profiles.

Cross-reference : Compare data with structurally similar compounds (e.g., tert-butyl carbamates) to identify outliers .

Advanced: What analytical methods are optimal for characterizing this compound’s purity and structure?

Answer:

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (210–254 nm).

- Structure :

Advanced: How can researchers mitigate side reactions during functionalization of the cyclobutane ring?

Answer:

The strained cyclobutane ring is prone to ring-opening or epimerization. Mitigation strategies:

Low temperatures : Perform reactions at –20°C to slow undesired pathways.

Protecting groups : Use acid-labile groups (e.g., Boc) to shield the amine during alkylation/acylation.

Catalytic control : Employ palladium catalysts for selective cross-couplings .

Basic: What are the critical safety hazards associated with this compound?

Answer:

- Acute toxicity : Harmful if swallowed (H302), causes skin/eye irritation (H315/H319).

- First aid :

- Inhalation : Move to fresh air; administer oxygen if needed.

- Dermal contact : Wash with soap/water for 15 minutes.

- Eye exposure : Rinse with saline for 20 minutes .

Advanced: How can researchers validate the compound’s stability under physiological conditions for drug discovery studies?

Answer:

Simulated biological media : Incubate in PBS (pH 7.4) or human serum at 37°C for 24–72 hours.

Monitor degradation : Use LC-MS to detect hydrolysis products (e.g., free cyclobutanecarboxylic acid).

Kinetic analysis : Calculate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots .

Advanced: What strategies are effective for troubleshooting low yields in large-scale synthesis?

Answer:

- Process optimization :

- Solvent selection : Replace polar aprotic solvents (DMF) with THF to reduce side reactions.

- Stoichiometry : Use 1.2–1.5 equivalents of coupling reagents (e.g., EDC/HOBt) to drive amidation.

- Scale-up challenges : Ensure efficient heat dissipation and mixing to prevent hot spots .

Basic: How can researchers confirm the cis-configuration of the aminocyclobutane moiety?

Answer:

- NOESY NMR : Detect spatial proximity between the amine proton and adjacent cyclobutane protons.

- Vibrational circular dichroism (VCD) : Compare experimental spectra with DFT-calculated models.

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis .

Advanced: What computational methods support mechanistic studies of this compound’s reactivity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.